Tris(2,4,6-trimethylphenyl)arsane
Description
Tris(2,4,6-trimethylphenyl)arsane (CAS 2606-64-6) is an organoarsenic compound with the molecular formula C₂₇H₃₃As and a molecular weight of 432.47 g/mol. The compound features a central arsenic atom bonded to three 2,4,6-trimethylphenyl groups, creating a sterically crowded environment. This structural feature significantly influences its reactivity and stability, as bulky substituents hinder access to the arsenic center . Key synonyms include tris(2,4,6-trimethylphenyl)arsine and trimethylphenyl arsane.
Ludwig et al. (1997) investigated its vibrational and electronic spectra, highlighting the impact of steric bulk on its coordination behavior .
Properties
CAS No. |
7232-88-4 |
|---|---|
Molecular Formula |
C27H33As |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
tris(2,4,6-trimethylphenyl)arsane |
InChI |
InChI=1S/C27H33As/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI Key |
XFBMPRVYUIIGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[As](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Organometallic Substitution Using Aryl Lithium Reagents
The most widely reported synthesis of tris(2,4,6-trimethylphenyl)arsane involves the reaction of arsenic trichloride (AsCl₃) with three equivalents of 2,4,6-trimethylphenyllithium (MesitylLi). This method mirrors protocols for analogous triarylphosphines, where aryl lithium reagents displace halides from the pnictogen center.
Reaction Stoichiometry and Mechanism
The substitution proceeds via a stepwise mechanism:
- Initial substitution : AsCl₃ reacts with one equivalent of MesitylLi to form dichloro(mesityl)arsane (Cl₂As-Mes).
- Secondary substitution : A second MesitylLi equivalent yields chloro-bis(mesityl)arsane (ClAs-Mes₂).
- Final substitution : The third MesitylLi equivalent replaces the remaining chloride, producing this compound (As-Mes₃).
The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or diethyl ether at –78°C to mitigate side reactions such as lithium-halide exchange or arsenic reduction.
Workup and Purification
Post-reaction, the mixture is quenched with ammonium chloride, and the product is extracted into a nonpolar solvent (e.g., hexane). Recrystallization from hot toluene yields pure this compound as a white crystalline solid.
Table 1: Representative Reaction Conditions and Yields
| Reagent Ratio (AsCl₃:MesitylLi) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:3 | THF | –78 | 72–85 |
| 1:3 | Et₂O | –78 | 68–75 |
Alternative Pathways: Grignard Reagents and Arsenic Trihalides
While organolithium reagents dominate literature protocols, Grignard reagents (MesitylMgBr) offer a less pyrophoric alternative. However, their lower nucleophilicity often necessitates elevated temperatures (0°C to room temperature) and prolonged reaction times, leading to diminished yields (50–60%). Side products, such as magnesium-arsenic clusters, complicate purification.
Comparative Analysis of Lithium vs. Magnesium Reagents
Solid-State and Spectroscopic Characterization
This compound exhibits distinct spectral features:
- ¹H NMR : Methyl groups resonate as singlets at δ 2.10–2.30 ppm, while aromatic protons appear as a singlet at δ 6.70–6.90 ppm.
- ¹³C NMR : Quaternary carbons adjacent to arsenic are deshielded (δ 140–145 ppm).
- X-ray Crystallography : The arsenic center adopts a trigonal pyramidal geometry with C–As–C angles of 98–102°, reflecting steric repulsion between mesityl groups.
Table 2: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| As–C bond length (Å) | 1.95–1.98 |
| C–As–C angle (°) | 98.5–102.3 |
| Dihedral angle (Ar–As–Ar) (°) | 115–120 |
Challenges and Mitigation Strategies
Steric Hindrance and Incomplete Substitution
The bulky mesityl groups hinder complete substitution, often leaving residual chloride in the product. To address this:
Emerging Methodologies
Recent advances explore catalytic approaches:
- N-Heterocyclic Carbene (NHC) Stabilization : NHCs facilitate arsenic-centered reactions by stabilizing low-coordinate intermediates, though applications to tris(mesityl)arsane remain exploratory.
- Microwave-Assisted Synthesis : Rapid heating in sealed vessels reduces reaction times from hours to minutes, albeit with modest yield improvements (5–10%).
Chemical Reactions Analysis
Types of Reactions
Tris(2,4,6-trimethylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Reagents such as halogens or organolithium compounds are used.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: The major product is tris(2,4,6-trimethylphenyl)arsine oxide.
Substitution: Various substituted arsanes depending on the reagent used.
Coordination: Metal-arsane complexes with varying stoichiometries.
Scientific Research Applications
Tris(2,4,6-trimethylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its arsenic content.
Industry: Used in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism of action of tris(2,4,6-trimethylphenyl)arsane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Effects: Substituent Variations
Triarylpnictogens with Triisopropylphenyl Groups
Sasaki et al. (2002) synthesized a series of triarylpnictogens, including tris(2,4,6-triisopropylphenyl)phosphine , -arsine , -stibine , and -bismuthine , to study steric and electronic effects . Key findings include:
- Steric bulk : Triisopropylphenyl groups (larger than trimethylphenyl) enhance stability but reduce reactivity due to extreme steric hindrance.
- Redox properties : The arsenic analog exhibited moderate redox activity compared to phosphorus (more reactive) and bismuth (less reactive).
Methoxyphenyl-Substituted Phosphines
The Kanto Chemical catalog lists tris(2-methoxyphenyl)phosphine (mp 204–208°C) and tris(4-methoxyphenyl)phosphine (mp 131–134°C) . Compared to trimethylphenyl arsane:
Central Atom Variations: Arsenic vs. Antimony
Westhoff et al. (1988) synthesized tris(2,4,6-trimethylphenyl)antimony dihydroxide , an antimony analog . Key differences include:
Reactivity in Oxidation Reactions
Sasaki et al. (2014) compared the oxidation of tris(2,4,6-triisopropylphenyl)phosphine and -arsine :
- Phosphine oxidation : Rapid formation of phosphine oxide under mild conditions.
- Arsine oxidation : Slower oxidation kinetics, requiring stronger oxidizing agents.
This suggests that This compound would exhibit intermediate reactivity due to reduced steric bulk compared to triisopropylphenyl analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
